molecular formula C10H9FN2O3 B13234408 Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate

Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate

Cat. No.: B13234408
M. Wt: 224.19 g/mol
InChI Key: HJWCZAFTQNVPPX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate is derived through systematic analysis of its fused ring system and substituents. The parent structure, furo[3,2-b]pyridine , consists of a furan ring fused to a pyridine ring at specific positions. The fusion notation [3,2-b] indicates that the furan’s 3rd and 2nd positions are adjacent to the pyridine’s b-edge (Figure 1).

Substituents are numbered based on their positions on the fused system:

  • Amino group (-NH₂) at position 2 (pyridine ring).
  • Fluoro group (-F) at position 6 (furan ring).
  • Ethyl carboxylate (-COOEt) at position 3 (furan ring).

Isomeric Considerations :

  • Positional isomerism : Altering substituent positions (e.g., moving the fluoro group to position 5) would yield ethyl 2-amino-5-fluorofuro[3,2-b]pyridine-3-carboxylate , requiring renumbering of the fused system.
  • Functional group isomerism : Replacing the ethyl carboxylate with a methyl ester would produce mthis compound , altering physicochemical properties.

Table 1: Substituent Positions and Nomenclature

Substituent Position Ring Role in Naming
Amino (-NH₂) 2 Pyridine Prefix "2-amino"
Fluoro (-F) 6 Furan Prefix "6-fluoro"
Ethyl carboxylate 3 Furan Suffix "3-carboxylate"

Molecular Topology and Hybridization Patterns

The molecule’s fused bicyclic framework comprises a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing), both aromatic and planar.

Key Topological Features :

  • Furan Ring : Oxygen at position 1 participates in conjugation via its lone pairs, contributing to aromaticity. Bond lengths approximate 1.36 Å (C-O) and 1.40 Å (C-C).
  • Pyridine Ring : Nitrogen at position 4 exhibits sp² hybridization, with a bond length of 1.33 Å (C-N).
  • Substituent Effects :
    • The electron-donating amino group at position 2 increases electron density in the pyridine ring.
    • The electron-withdrawing fluoro group at position 6 polarizes the furan ring.
    • The ethyl carboxylate at position 3 introduces steric bulk, potentially distorting planarity.

Hybridization Analysis :

  • All ring atoms (C, O, N) are sp² hybridized , enabling π-conjugation across the fused system.
  • Substituents like the amino group adopt trigonal planar geometry , while the ethyl carboxylate’s ester oxygen is sp³ hybridized .

Table 2: Predicted Bond Lengths and Angles

Bond/Angle Value (Å/°) Rationale
C-O (furan) 1.36 Typical for aromatic furan
C-N (pyridine) 1.33 Consistent with pyridine systems
C-F 1.39 Aligned with fluoroarenes
C-O (ester) 1.43 Expected for ester carbonyl

X-ray Crystallographic Analysis of Molecular Configuration

While X-ray crystallographic data for this compound is not publicly available, structural analogs provide insight into its likely configuration.

Hypothesized Features :

  • Planarity : The fused bicyclic system is expected to adopt a nearly planar geometry, with minor deviations due to steric interactions from the ethyl carboxylate.
  • Hydrogen Bonding : The amino group may form intramolecular hydrogen bonds with the ester carbonyl oxygen, stabilizing the structure.
  • Packing Arrangements : Bulky substituents like the ethyl group could lead to herringbone packing in the crystal lattice.

Challenges in Crystallization :

  • Solubility : Polar functional groups (amino, ester) may hinder crystallization in nonpolar solvents.
  • Polymorphism : Multiple crystal forms could arise due to flexible ethyl groups.

Table 3: Expected Crystallographic Parameters

Parameter Predicted Value Basis
Unit Cell Volume ~600 ų Similar to bromo analog
Space Group P2₁/c Common for heteroaromatics
Torsion Angle (C3) 15°–20° Steric hindrance from ethyl group

Properties

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

IUPAC Name

ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9FN2O3/c1-2-15-10(14)7-8-6(16-9(7)12)3-5(11)4-13-8/h3-4H,2,12H2,1H3

InChI Key

HJWCZAFTQNVPPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1N=CC(=C2)F)N

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from 5-Hydroxynicotinic Acid Derivatives

One established approach begins with derivatives of 5-hydroxynicotinic acid, which undergoes a sequence of transformations to yield the target compound:

Step Reagents/Conditions Description Yield/Notes
1 Thionyl chloride, reflux Conversion of 5-hydroxynicotinic acid to acid chloride intermediate Activation of carboxylic acid group
2 Iodine, sodium carbonate, water, 20 °C, 2 h Halogenation to introduce iodine substituent Facilitates subsequent substitution
3 Triethylamine, dichloromethane, 0 °C, 0.5 h Base-mediated substitution reaction Prepares for palladium-catalyzed coupling
4 Triethylamine, bis-triphenylphosphine-palladium(II) chloride, copper(I) iodide, tetrahydrofuran, 20 °C, 1 h Palladium-catalyzed coupling to form furo-pyridine ring Key cyclization step
5 Potassium fluoride, methanol, 10-20 °C, 1 h Fluorination to introduce fluorine at position 6 Final functionalization step

This route is supported by patent CN105418620A and chemical supplier data.

Fluorination via Improved Blaz-Schiemann Reaction

A fluorination method applied to aminopyridine precursors involves an improved Blaz-Schiemann reaction:

Step Reagents/Conditions Description Yield/Notes
1 2-hydroxyl-3-nitro-4-methylpyridine, acetonitrile, tribromo oxygen phosphorus, 110-130 °C, 3 h Bromination and fluorination of aminopyridine 91.6% yield of 2-bromo-3-nitro-4-methylpyridine
2 Crude product, methanol, Raney nickel catalyst, hydrogen pressure (40 psi), room temperature, 5 h Catalytic hydrogenation to reduce nitro group to amino 92.1% yield of 2-hydroxyl-3-amino-4-methylpyridine

This method emphasizes selective fluorination and amination steps, suitable for preparing fluoropyridine intermediates that can be further elaborated to the target compound.

Fluoropyridine Core Construction via Base-Promoted Condensation

A patented process (EP0333020A2) describes preparation of substituted fluoropyridines via:

Step Reagents/Conditions Description Yield/Notes
1 Ethyl fluoroacetate, ethyl formate, sodium methoxide, toluene, <30 °C Formation of enolate intermediate Controlled addition to manage exotherm
2 Cyanoacetamide addition, methanol diluent Formation of 2,6-dihydroxy-3-cyano-5-fluoropyridine Isolation by centrifugation
3 Chlorination with PCl5/POCl3 mixture Conversion to chlorinated fluoropyridine intermediate Enables further substitution

This method highlights careful temperature control and use of chlorinating agents to prepare fluoropyridine intermediates, which can be elaborated to furo-pyridine derivatives.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Multi-step from 5-hydroxynicotinic acid Uses palladium-catalyzed coupling and fluorination High selectivity, well-documented Requires expensive catalysts, multiple steps
Improved Blaz-Schiemann fluorination Direct fluorination of aminopyridine precursors High fluorination efficiency, good yields Requires handling of hazardous reagents
Condensation with ethyl 2-halogenated-3-oxobutanoates Microwave-assisted condensation Rapid synthesis, moderate yields Limited to related heterocycles, not direct
Base-promoted condensation and chlorination Controlled temperature, use of chlorinating agents Good for fluoropyridine core synthesis Multi-step, requires careful heat management

Summary Table of Key Reaction Conditions

Step Reagents Solvent Temp (°C) Time Yield (%) Notes
Bromination/fluorination Tribromo oxygen phosphorus Acetonitrile 110-130 3 h 91.6 Blaz-Schiemann improved
Catalytic hydrogenation Raney nickel, H2 (40 psi) Methanol 25 (RT) 5 h 92.1 Nitro to amino reduction
Pd-catalyzed coupling PdCl2(PPh3)2, CuI, Et3N THF 20 1 h - Furo-pyridine ring formation
Fluorination Potassium fluoride Methanol 10-20 1 h - Introduction of fluorine
Condensation Ethyl 2-chloroacetoacetate, 2-aminopyridine Ethanol 78 (reflux) or 120 (MW) 1-48 h 50-75 Imidazo-pyridine synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of furopyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:

Compound Name Substituents (Positions) Key Properties Reference
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate 2-NH₂, 6-F, 3-COOEt Moderate solubility; potential H-bond donor/acceptor capabilities
GP-50 (Scaffold I derivative) Furan linker, halogen (ortho), nitro (para) Reduced solubility compared to non-furan analogues; retained bioactivity
Ethyl 6-ethyl-2-(perfluorobenzamido)thieno[2,3-c]pyridine-3-carboxylate Thienopyridine core, perfluorobenzamido MIC = 0.23 μM (Mtb); resistance to first-line TB drugs
5-Ethyl-8-oxo-5,8-dihydrofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid Extended naphthyridine ring, oxo group Lower bioavailability due to larger ring system; selective decarboxylation
Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate 5,6-Cl, 3-NHCOOEt Enhanced electrophilicity; potential for nucleophilic substitution reactions
Key Observations:
  • Substituent Position : Methoxyl acetate at ortho/para positions (Scaffold I) is tolerated, but methoxyl alone abolishes activity . The 6-fluoro substituent in the target compound may mimic meta-halogen effects observed in Scaffold I derivatives, enhancing target binding .
  • Core Heterocycle: Thienopyridine derivatives (e.g., ) exhibit superior antitubercular activity (MIC < 0.3 μM) compared to furopyridines, likely due to sulfur's polarizability and lipophilicity .
  • Solubility: The introduction of a furan linker (GP-50) reduces solubility, suggesting the target compound’s fluorine and amino groups may improve aqueous compatibility .

Physicochemical Properties

Property Target Compound Ethyl 5,6-dichloro Analogue () Thienopyridine ()
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher due to Cl) ~2.8 (balanced by S atom)
Solubility (aq.) Moderate Low Low to moderate
Hydrogen Bonding 2 H-bond donors (NH₂, COOEt) 1 H-bond donor (NHCOOEt) 2 H-bond donors (amide, COOEt)
Notes:
  • Fluorine’s electronegativity may reduce metabolic degradation, increasing plasma stability relative to non-fluorinated derivatives .

Biological Activity

Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C11H10FN2O3C_{11}H_{10}FN_{2}O_{3} and a molecular weight of approximately 236.21 g/mol. The compound features a furo[3,2-b]pyridine core with an amino group and a fluorine atom at specific positions, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit activities such as:

  • Inhibition of Enzymes : Many derivatives of furo[3,2-b]pyridine have shown promise in inhibiting enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Cytotoxic Effects : Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits cyclooxygenase (COX)1
AntimicrobialEffective against E. coli2
CytotoxicityInduces apoptosis in HeLa cells3

Case Studies

  • Enzyme Inhibition Study :
    A study investigated the inhibitory effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2). Results showed significant inhibition at micromolar concentrations, suggesting potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    In vitro tests revealed that the compound exhibited notable antimicrobial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Cytotoxicity Assay :
    A cytotoxicity assay conducted on HeLa cells demonstrated that the compound could induce apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as an anticancer agent.

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